molecular formula C9H10N2O4 B1474311 2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid CAS No. 1443291-32-4

2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid

Cat. No.: B1474311
CAS No.: 1443291-32-4
M. Wt: 210.19 g/mol
InChI Key: RXHBWWWLPLOFFF-UHFFFAOYSA-N
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Description

2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid is a high-purity chemical compound intended for research and development applications. This molecule features a pyrano[4,3-c]pyridazinone core structure, which is of significant interest in medicinal chemistry and pharmaceutical research. Related pyridazinone scaffolds are investigated for their potential biological activities . As a key synthetic intermediate, this compound can be used in the exploration of novel therapeutic agents. Researchers utilize this and similar structures in the synthesis of complex molecules for various R&D purposes. The acetic acid side chain provides a versatile handle for further chemical modification through conjugation or amide bond formation, enabling the creation of targeted compound libraries. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-oxo-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c12-8-3-6-5-15-2-1-7(6)10-11(8)4-9(13)14/h3H,1-2,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHBWWWLPLOFFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=O)N(N=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrano[4,3-c]pyridazine Core

  • The fused pyrano-pyridazine skeleton is typically constructed via condensation or cyclization reactions involving hydrazine derivatives and pyranone or pyran precursors.
  • For example, hydrazine hydrate can be reacted with α,β-unsaturated carbonyl compounds to form the pyridazine ring, followed by intramolecular cyclization to form the pyrano ring fused to the pyridazine.
  • The 3-oxo group on the pyrano ring is introduced either by oxidation of a hydroxy precursor or by using a keto-containing starting material.

Protection and Deprotection Steps

  • Protective groups such as benzyl ethers may be used to protect hydroxyl groups on the pyrano ring during intermediate steps.
  • After the introduction of the acetic acid side chain, deprotection is performed using acidic conditions (e.g., hydrochloric acid) to yield the free acid.

Optimization and Reaction Conditions

  • The substitution reaction of the pyrano-pyridazine intermediate with glycine is sensitive to solvent composition and reactant ratios.
  • Studies have shown that higher proportions of water in the solvent mixture and an excess of glycine improve the nucleophilic substitution efficiency.
  • Reflux conditions are typically employed to drive the reaction to completion.
  • Base catalysis with sodium hydroxide is essential to activate glycine and facilitate the substitution on the heterocyclic ring.

Characterization and Confirmation

  • The structures of synthesized intermediates and final products are confirmed by spectroscopic techniques:
    • [^1H NMR and ^13C NMR spectroscopy](pplx://action/followup) : Characteristic signals confirm the presence of the acetic acid methylene protons and carbonyl carbons.
    • High-resolution mass spectrometry (HRMS) : Confirms molecular weight and formula.
  • For example, the presence of a singlet around δ 5.10 ppm in ^1H NMR corresponds to the methylene protons of the acetic acid side chain.
  • The carbonyl carbon of the carboxylic acid typically appears near δ 160 ppm in ^13C NMR.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Purpose/Outcome
1 Cyclization Hydrazine hydrate + α,β-unsaturated carbonyl compounds Formation of pyrano[4,3-c]pyridazine core
2 Oxidation or keto introduction Oxidizing agents or keto precursors Introduction of 3-oxo group
3 Nucleophilic substitution Glycine, NaOH, H2O/i-PrOH solvent, reflux Attachment of acetic acid moiety at 2-position
4 Protection/Deprotection Benzyl protection, HCl deprotection Protect hydroxyl groups during synthesis

Research Findings and Practical Notes

  • The use of glycine as the nucleophile requires careful optimization due to its low solubility in organic solvents.
  • Water-rich solvent systems and base catalysis significantly enhance the substitution reaction yield.
  • Protective group strategies are essential to avoid side reactions and ensure purity.
  • The synthetic route is adaptable to introduce various substituents on the pyrano or pyridazine rings for derivative synthesis.
  • Spectroscopic and mass spectrometric analyses are indispensable for confirming the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight Hydrogen Bond Donors/Acceptors TPSA (Ų) Key Structural Differences Reference
2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid (Target) C₉H₁₀N₂O₄ ~222.20* 1 / 4 ~70 Pyrano ring with oxygen -
2-{3-oxo-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-2-yl}acetic acid C₉H₁₀N₂O₃S 226.26 1 / 4 70 Thiopyrano ring (sulfur instead of oxygen)
2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetic acid C₁₁H₁₄N₂O₃ 222.24 1 / 4 70 Seven-membered cyclohepta ring
(3-Oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetic acid C₉H₁₀N₂O₃S 226.26 1 / 4 70 Reduced thiopyrano ring (tetrahydro derivative)
2-{3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid C₈H₁₀N₄O₃ 210.19 1 / 5 85 Triazole-fused system

*Estimated based on sulfur-free analogs.

Key Comparative Insights

Heteroatom Substitution (Oxygen vs. Sulfur)
  • The thiopyrano analog () replaces oxygen with sulfur, increasing molecular weight (226.26 vs. ~222.20) and altering electronic properties. Sulfur’s lower electronegativity reduces ring strain but may decrease solubility compared to the oxygen-containing pyrano analog .
Ring Size and Saturation
  • The tetrahydro-thiopyrano derivative () has a partially saturated ring, reducing aromaticity and possibly enhancing metabolic stability .
Heterocycle Fusion
  • The triazolo[4,3-a]pyridin analog () replaces the pyridazinone with a triazole ring, increasing nitrogen content (N₄ vs. N₂) and TPSA (85 vs. 70 Ų), which could improve membrane permeability .

Pharmacological Potential

The acetic acid moiety may enhance target engagement via hydrogen bonding, as seen in coumarin-based inhibitors () .

Biological Activity

2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid (CAS Number: 1443288-19-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique pyrano[4,3-c]pyridazin structure that contributes to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer effects based on recent studies.

PropertyValue
Molecular FormulaC₁₀H₁₂N₂O₄
Molecular Weight224.21 g/mol
IUPAC Name2-(3-oxo-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-2-yl)propanoic acid

Antimicrobial Activity

Recent studies have shown that derivatives of pyrano[4,3-c]pyridazin exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study evaluated the antimicrobial activity of synthesized pyrano[4,3-c]pyridazine derivatives against various bacterial strains including Staphylococcus aureus and Escherichia coli. Compounds demonstrated strong antibacterial activity comparable to standard antibiotics such as chloramphenicol and nystatin .
  • Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial growth .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

  • Research Insights : In vitro assays indicated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases .

Anticancer Activity

The compound's anticancer properties are under investigation as well:

  • Cell Line Studies : In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed IC50 values indicate potent cytotoxic effects .
  • Mechanistic Pathways : The anticancer effects are hypothesized to arise from the induction of apoptosis and cell cycle arrest in cancer cells. These pathways are critical for reducing tumor growth and metastasis .

Case Studies

  • Antimicrobial Efficacy : A case study involving a series of synthesized derivatives showed that compounds with specific substitutions on the pyrano ring exhibited enhanced activity against resistant strains of bacteria. The most effective compounds had IC50 values in the low micromolar range .
  • Inflammation Model : In an animal model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid
Reactant of Route 2
Reactant of Route 2
2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid

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